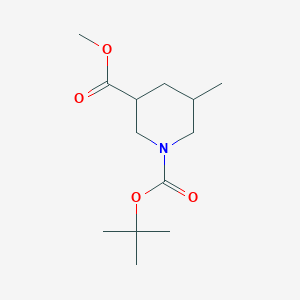

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

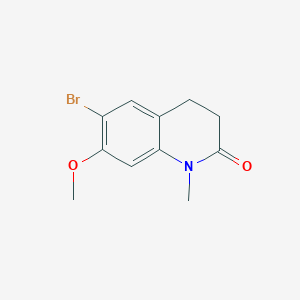

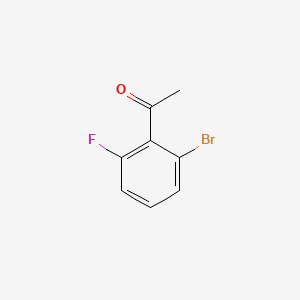

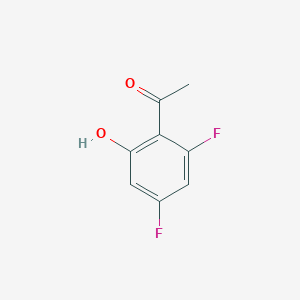

“1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1365887-44-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 5-methylpiperidine-1,3-dicarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is stored at room temperature in an inert atmosphere . The physical form can be liquid, solid, semi-solid, or lump .科学的研究の応用

Synthesis and Pharmaceutical Applications

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate has notable applications in synthesis and pharmaceutical development. One of its derivatives, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process proposed for this compound is efficient and suitable for industrial scale-up, offering significant potential for the development of new pharmaceuticals (Chen Xin-zhi, 2011).

In Synthesis of Pipecolic Acid Derivatives

The compound has been instrumental in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. An interesting aspect is the use of the vinylfluoro group as an acetonyl cation equivalent, showcasing the compound's versatility in organic synthesis (Purkayastha et al., 2010).

As a Chiral Auxiliary

In the realm of chiral synthesis, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related derivative, have been prepared from L-alanine. These compounds have been used effectively as auxiliaries in dipeptide synthesis, demonstrating the compound's utility in producing enantiomerically pure substances (Studer et al., 1995).

Hydroformylation and Synthesis of Amino Acid Derivatives

The compound's derivatives have also been utilized in highly stereoselective hydroformylation reactions. These reactions are significant for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

In NMR Research

O-tert-Butyltyrosine, a derivative of this compound, has been used in NMR research for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Its tert-butyl group serves as an NMR tag, presenting an easily detectable signal in spectral regions with limited overlap, thus enhancing NMR analysis capabilities (Chen et al., 2015).

Safety and Hazards

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-methylpiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLLBTSMSLITGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)